4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

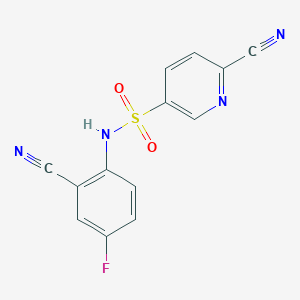

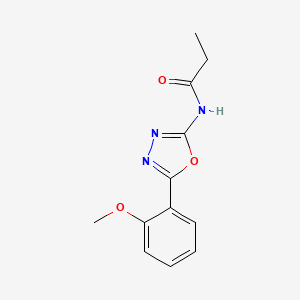

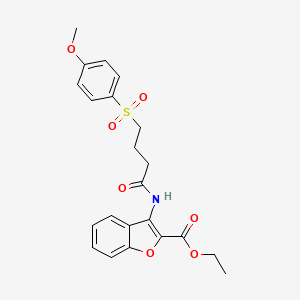

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is a chemical compound with the CAS Number: 2377032-16-9 . It has a molecular weight of 196.61 . The IUPAC name for this compound is 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride .

Synthesis Analysis

Oxadiazoles, including 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride include a molecular weight of 196.61 .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

A significant area of application for compounds related to 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is in the development of antibacterial and antifungal agents. For instance, sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum. Some compounds exhibited stronger effects than commercial bactericides, making them potential candidates for agricultural bactericides (Xu et al., 2012). Similarly, sulfone derivatives have shown effective antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae, indicating their potential as plant protection agents (Shi et al., 2015).

Anticancer Research

Compounds incorporating the oxadiazole moiety have also been explored for their anticancer properties. Synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines were investigated for anti-cancer activities, revealing moderate cytotoxicity against breast cancer cell lines, suggesting a potential pathway for developing new anticancer agents (Redda & Gangapuram, 2007).

Corrosion Inhibition

Another application area is in corrosion inhibition. Derivatives of 1,3,4-oxadiazole have been assessed for their effectiveness in inhibiting corrosion of mild steel in sulfuric acid, with certain compounds achieving high efficiency and suggesting their utility in industrial applications to protect against corrosion (Ammal et al., 2018).

Orientations Futures

Oxadiazoles, including 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Therefore, the future directions of this compound could involve further exploration of its potential applications in various fields.

Propriétés

IUPAC Name |

4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOBGYPMUVIYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)

![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)